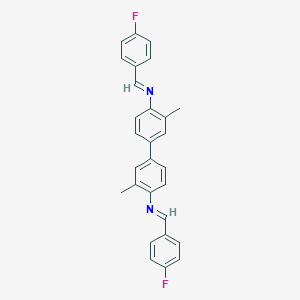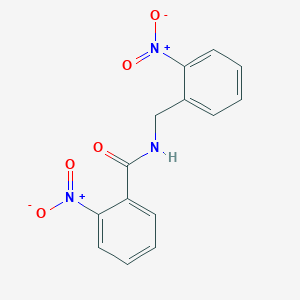![molecular formula C17H13N5O2S B323344 1-CYANO-N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE](/img/structure/B323344.png)
1-CYANO-N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CYANO-N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1-CYANO-N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE typically involves the reaction of hydrazine hydrate with phthalic anhydride to form an intermediate, which is then reacted with dihydrofuran to yield the desired product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
What sets 1-CYANO-N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H13N5O2S |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C17H13N5O2S/c18-11-15(12-19)21-20-14-5-7-16(8-6-14)25(23,24)22-10-9-13-3-1-2-4-17(13)22/h1-8,20H,9-10H2 |
Clé InChI |
ISAKPYHGYGZBBA-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NN=C(C#N)C#N |
SMILES canonique |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NN=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide](/img/structure/B323261.png)
![4-[2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B323262.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B323263.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazino]-4-oxobutanamide](/img/structure/B323264.png)
![N-(2,4-dimethylphenyl)-4-oxo-4-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B323265.png)
![N-(2,4-dimethylphenyl)-4-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-4-oxobutanamide](/img/structure/B323270.png)

![4-[(4-Fluorobenzylidene)amino]benzamide](/img/structure/B323274.png)

![2-(4-ethoxyanilino)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B323276.png)

![N-[(3-acetylphenyl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B323280.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-chlorobenzamide](/img/structure/B323281.png)
![N'-[4-(methylsulfanyl)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B323282.png)
